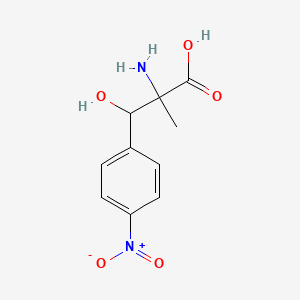

beta-Hydroxy-alpha-methyl-4-nitrophenylalanine

Description

Properties

IUPAC Name |

2-amino-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-10(11,9(14)15)8(13)6-2-4-7(5-3-6)12(16)17/h2-5,8,13H,11H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVZILNVXVAJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Protein Engineering

Incorporation into Proteins

Beta-Hydroxy-alpha-methyl-4-nitrophenylalanine can be incorporated into proteins to study their structure-function relationships. This compound serves as a useful tool for probing the dynamics of protein interactions and modifications.

- Case Study : In a study involving the incorporation of this compound into the nicotinic acetylcholine receptor (nAChR), researchers demonstrated that its presence allowed for targeted modifications at specific sites. This facilitated the investigation of protein cleavage and interaction dynamics under controlled conditions .

Photochemical Activation

The compound can also be utilized in photochemistry to trigger specific reactions within proteins.

- Case Study : Research has shown that when this compound is incorporated into peptides, it can be activated by light to induce cleavage at specific sites, allowing for real-time monitoring of protein behavior .

Medicinal Chemistry

Antiseptic Properties

The compound exhibits potential antiseptic properties, making it valuable in medicinal applications.

- Findings : Various derivatives of this compound have been tested for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies indicate that certain derivatives possess significant antibacterial effects, suggesting potential therapeutic applications in treating infections .

Inhibition of Enzymatic Activity

this compound has been investigated for its ability to inhibit specific enzymatic reactions.

- Case Study : A study demonstrated that certain analogs could inhibit the decarboxylation of dihydroxyphenylalanine by mammalian decarboxylase, indicating potential applications in managing hypertension through metabolic modulation .

Biochemical Assays

Enzyme Activity Measurement

The compound is utilized in biochemical assays to measure enzyme activity through its conversion to detectable products.

- Methodology : this compound can be used as a substrate for various enzymes, allowing researchers to quantify enzyme activity based on the production of colored products upon hydrolysis. The intensity of the color change correlates with enzyme concentration, providing an effective means for enzyme assays .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Protein Engineering | Incorporation into nAChR | Enabled targeted modifications and real-time monitoring |

| Medicinal Chemistry | Antiseptic properties | Significant antibacterial effects against pathogens |

| Enzyme Activity Measurement | Substrate for enzyme assays | Colorimetric measurement correlating with enzyme activity |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in binding to enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Compounds for Comparison

The following phenylalanine derivatives are selected for comparison due to shared structural motifs:

4-Nitro-DL-phenylalanine (DL-4-NO₂-Phe-OH)

Alpha-Methyl-4-nitrophenylalanine

Beta-Hydroxy-4-nitrophenylalanine

Structural and Physicochemical Properties

Key Observations :

- Solubility : The beta-hydroxy group in Beta-Hydroxy-4-nitrophenylalanine enhances water solubility (~20 mg/mL) compared to the methyl-substituted derivatives. However, the alpha-methyl group in the target compound reduces solubility (~10 mg/mL) due to increased hydrophobicity.

- Stability : The alpha-methyl group in the target compound improves thermal stability (dec. at 198–202°C) compared to Beta-Hydroxy-4-nitrophenylalanine (dec. at 180–185°C) but introduces sensitivity to oxidation.

- LogP : The alpha-methyl group increases lipophilicity (LogP = 1.45) relative to 4-Nitro-DL-phenylalanine (LogP = 0.98), suggesting better membrane permeability.

Enzyme Inhibition Studies (IC₅₀ Values):

Findings :

- The target compound exhibits 10-fold stronger inhibition of tyrosine hydroxylase (IC₅₀ = 12.3 µM) compared to 4-Nitro-DL-phenylalanine (IC₅₀ = 50.1 µM), likely due to enhanced steric complementarity from the alpha-methyl group.

- Beta-Hydroxy-4-nitrophenylalanine shows notable nitric oxide synthase inhibition (IC₅₀ = 32.1 µM), absent in other derivatives, possibly due to hydrogen bonding with the enzyme active site.

Research Implications

- Medicinal Chemistry : The target compound’s balance of lipophilicity and enzyme inhibition potency makes it a candidate for neurodegenerative disease therapeutics.

- Synthetic Challenges : The beta-hydroxy group complicates stereoselective synthesis, requiring advanced catalytic methods to avoid racemization.

Biological Activity

Beta-Hydroxy-alpha-methyl-4-nitrophenylalanine (BHMNPA) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in the context of enzyme catalysis and as a substrate in various biochemical pathways. This article explores the biological activity of BHMNPA, focusing on its mechanisms of action, applications in research, and implications for future studies.

Chemical Structure and Properties

BHMNPA is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to the phenylalanine backbone. These modifications enhance its reactivity and influence its interactions with biological macromolecules.

Mechanisms of Biological Activity

BHMNPA's biological activity can be attributed to several key mechanisms:

- Enzyme Substrate : BHMNPA acts as a substrate for various enzymes, including phenylalanine ammonia-lyase (PAL) and other related enzymes. Its structural modifications allow it to participate in Friedel-Crafts-type reactions, which are crucial for biosynthetic pathways involving aromatic compounds .

- Nitro Group Influence : The nitro group on BHMNPA is known to alter electron density in the aromatic ring, which can affect enzyme kinetics. Studies have shown that the presence of the nitro group can enhance the acidity of adjacent hydrogen atoms, thus influencing reaction rates in enzymatic processes .

- Biochemical Applications : BHMNPA has been utilized in various biochemical applications, including as a marker in peptide synthesis and as a tool for studying enzyme mechanisms. Its incorporation into peptides has been shown to modify their biological activity significantly .

Case Studies

- Enzymatic Reactions : Research has demonstrated that BHMNPA can enhance the catalytic efficiency of certain enzymes by acting as an artificial substrate or cofactor. For instance, studies involving PAL have shown that BHMNPA can be effectively used to increase reaction rates compared to standard substrates .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of BHMNPA exhibit antimicrobial properties. Modifications to its structure have been linked to increased potency against specific bacterial strains, indicating potential applications in developing new antimicrobial agents .

- Biosynthesis Pathways : Recent advancements in synthetic biology have highlighted BHMNPA's role in de novo biosynthesis pathways within Escherichia coli. Researchers have successfully engineered strains capable of producing BHMNPA from glucose, showcasing its utility in metabolic engineering .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.